7-Oxabicyclo(2.2.1)heptane-1-methanol, 3-hydroxy-alpha,alpha,4-trimethyl-, exo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo(221)heptane-1-methanol, 3-hydroxy-alpha,alpha,4-trimethyl-, exo- is a bicyclic compound with a unique structure that includes an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane derivatives often involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is highly efficient and allows for the preparation of enantiomerically enriched derivatives. Other methods include non-Diels-Alder approaches, which involve different reaction conditions and reagents .
Industrial Production Methods
Industrial production of 7-Oxabicyclo(2.2.1)heptane derivatives typically involves large-scale Diels-Alder reactions. These reactions are conducted under controlled conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo(2.2.1)heptane derivatives undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired product and the specific reaction being conducted .
Major Products
The major products formed from these reactions include various substituted derivatives of 7-Oxabicyclo(2.2.1)heptane. These products have different functional groups and exhibit unique chemical properties .
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo(2.2.1)heptane derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and polymers.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives inhibit protein phosphatases, which play a crucial role in cellular signaling and regulation . The unique structure of these compounds allows them to interact with various biological molecules, leading to their diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Oxabicyclo(2.2.1)heptane derivatives include:
1,4-Cineole: A monoterpenoid with a similar bicyclic structure.
Cantharidin: A sesquiterpenoid with biological activity.
Prostaglandin Analogues: Diterpenoids with similar structural features.
Uniqueness
The uniqueness of 7-Oxabicyclo(22Their bicyclic structure provides a rigid framework that can be functionalized in various ways, making them valuable intermediates in organic synthesis and potential therapeutic agents .
Eigenschaften
CAS-Nummer |
87129-26-8 |
---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
4-(2-hydroxypropan-2-yl)-1-methyl-7-oxabicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O3/c1-8(2,12)10-5-4-9(3,13-10)7(11)6-10/h7,11-12H,4-6H2,1-3H3 |
InChI-Schlüssel |
MNUDSBHDMGMEGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(O1)(CC2O)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.